Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate
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Overview
Description
Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene core from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds . The key steps include cyclization and subsequent functional group modifications to introduce the methoxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of metal-free approaches and environmentally benign reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, such as:
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate .
Osthole: 7-Methoxy-8-(3-methyl-2-butenyl)coumarin.
Uniqueness
Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups.
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C17H16O5/c1-9-10-4-7-15-12(11(10)5-6-14(9)20-2)8-13(16(18)21-3)17(19)22-15/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
XVWJSECDNWESCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C=C(C(=O)O3)C(=O)OC)OC |
Origin of Product |
United States |
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